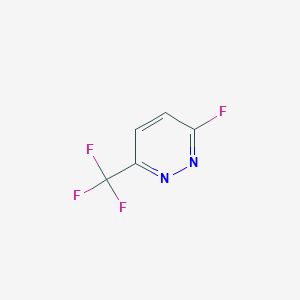

3-Fluoro-6-(trifluoromethyl)pyridazine

Description

Significance of Fluorine and Trifluoromethyl Groups in Organic Chemistry Research

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine, being the most electronegative element, can modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. nih.govrsc.orgresearchgate.net The trifluoromethyl group, a strong electron-withdrawing substituent, significantly impacts a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets. nih.govrsc.orgresearchgate.net These attributes have made fluorine and CF3-containing moieties highly sought-after in the design of novel pharmaceuticals and agrochemicals. jst.go.jpfrontiersin.orgnih.gov

Overview of Pyridazine (B1198779) Scaffold Utility in Advanced Chemical Synthesis

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in the synthesis of complex molecules. digitellinc.comthieme-connect.com Its unique electronic properties, including a significant dipole moment, enhance its ability to participate in various chemical transformations and to form strong interactions with biological targets. digitellinc.com The pyridazine core is a key structural feature in numerous compounds exhibiting a wide range of biological activities, including anticancer and antihypertensive properties. thieme-connect.comacs.org Furthermore, the pyridazine framework can be readily functionalized, allowing for the systematic exploration of chemical space in drug discovery and materials science. thieme-connect.comoup.com

Contextualization of 3-Fluoro-6-(trifluoromethyl)pyridazine within Fluorinated Heterocycles Research

This compound is a prime example of a molecule that combines the advantageous properties of both the pyridazine scaffold and fluorine-containing substituents. The presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 6-position creates a unique electronic environment within the pyridazine ring, influencing its reactivity and potential applications. This specific substitution pattern makes it a valuable building block for the synthesis of more complex fluorinated molecules with tailored properties for various research areas, including the development of novel therapeutic agents and advanced materials. nih.govaaronchem.com The study of such compounds is crucial for expanding the toolbox of synthetic chemists and for the discovery of new chemical entities with enhanced performance characteristics.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTVLUVYRMLAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 6 Trifluoromethyl Pyridazine and Its Derivatives

Strategies Involving Halogen Exchange Reactions

Halogen exchange (HALEX) reactions represent a fundamental and widely employed method for the introduction of fluorine into heterocyclic systems. This approach typically involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion.

Chlorine-Fluorine Exchange Approaches

The conversion of a chloro-substituent to a fluoro-substituent is a common strategy for the synthesis of fluorinated pyridazines. The readily available 3-chloro-6-(trifluoromethyl)pyridazine (B1416223) serves as a key intermediate for this transformation. sigmaaldrich.com Various fluorinating agents can be employed for this purpose, with alkali metal fluorides being the most common.

Potassium fluoride (KF) is a widely used reagent for such transformations. The reaction is often carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required for the activation of the C-Cl bond. Phase-transfer catalysts, such as tetraalkylammonium or phosphonium (B103445) salts, can be added to enhance the solubility and reactivity of the fluoride anion, sometimes allowing for solvent-free conditions, potentially under microwave irradiation to reduce reaction times and improve yields. researchgate.net

Another effective system for chlorine-fluorine exchange is the use of triethylamine (B128534) tris(hydrofluoride) (TREAT-HF). This reagent is a user-friendly source of hydrogen fluoride and can be used for the selective fluorination of chlorodiazines. researchgate.net The reaction conditions can be tuned to achieve selective mono-, di-, or tri-chlorine-fluorine exchanges on various substrates. researchgate.net

Table 1: Chlorine-Fluorine Exchange Reagents and Conditions

| Fluorinating Agent | Catalyst/Additive | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Phase-Transfer Catalyst (e.g., Tetraalkylammonium salt) | DMF, DMSO, or solvent-free | Elevated temperatures | Microwave irradiation can enhance reaction rates. researchgate.net |

Cesium Fluoride Mediated Fluorination Techniques

Cesium fluoride (CsF) is a more reactive alternative to potassium fluoride for nucleophilic fluorination. Its higher solubility in organic solvents and the greater "nakedness" of the fluoride anion contribute to its enhanced reactivity. While specific examples for the fluorination of 3-chloro-6-(trifluoromethyl)pyridazine using CsF are not extensively documented in readily available literature, the principles of its application are well-established for other heterocyclic systems.

Organoboranes have been shown to be effective phase-transfer catalysts for fluorination reactions using CsF. researchgate.net The use of ground CsF can lead to significant rate enhancements compared to using it as received, due to an increased surface area. researchgate.net The choice of solvent is also critical, with solvents like chloroform (B151607) and acetonitrile (B52724) being suitable for CsF-mediated fluorinations. researchgate.net In some cases, the combination of CsF with a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt3Cl) in a solvent such as DMSO at elevated temperatures has proven effective for the amination of related chloro-substituted imidazo[1,2-b]pyridazines, a reaction that proceeds via a more reactive in-situ generated fluoro-intermediate. d-nb.info

Ring Construction from Fluorinated Building Blocks

An alternative to late-stage fluorination is the construction of the pyridazine (B1198779) ring from precursors that already contain the required fluorine and trifluoromethyl groups. This approach offers the advantage of avoiding harsh fluorination conditions on the final heterocyclic system.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Precursors

The condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classic and versatile method for the synthesis of pyridazines. thieme-connect.de To synthesize 6-(trifluoromethyl)pyridazine derivatives, a trifluoromethyl-containing 1,4-dicarbonyl compound is required.

A prominent example of a trifluoromethyl-containing building block is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This compound can undergo a cyclocondensation reaction with various nucleophiles to form different heterocyclic systems. For instance, its reaction with 3-methylbutanal (B7770604) can lead to the formation of a tetrahydro-2H-pyran, which is a precursor for agrochemicals containing a trifluoromethylpyridine moiety. nih.gov A similar strategy involving the cyclocondensation of a trifluoromethylated β-dicarbonyl compound with hydrazine hydrate (B1144303) would be a direct route to 6-(trifluoromethyl)pyridazin-3(2H)-one, a close derivative of the target molecule. The reaction of fluorinated β-diketones with hydrazines is a well-established method for synthesizing trifluoromethyl-substituted pyrazoles and can be adapted for pyridazine synthesis. researchgate.net

Table 2: Examples of Trifluoromethyl-Containing Building Blocks for Heterocycle Synthesis

| Building Block | Reactant | Resulting Heterocycle Core | Reference |

|---|---|---|---|

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 3-Methylbutanal | Tetrahydro-2H-pyran | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Aminoindazoles | Pyrimido[1,2-b]indazol-4(1H)-one |

Enamine-Mediated Cyclization Pathways

Enamines are versatile intermediates in heterocyclic synthesis due to their nucleophilic character. They can be reacted with various electrophiles to construct a wide range of ring systems, including pyridazines.

The general strategy involves the reaction of an enamine with a suitable precursor that can provide the remaining atoms for the pyridazine ring. For instance, new pyridazinone derivatives have been synthesized from the reaction of enamines with hydrazine hydrate or cyanoacid hydrazide. znaturforsch.com A common reagent used to generate enamines from active methylene (B1212753) compounds is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net While direct application to the synthesis of 3-fluoro-6-(trifluoromethyl)pyridazine is not explicitly detailed, the methodology is adaptable. A plausible route would involve the generation of an enamine from a trifluoromethyl-containing ketone or ester, followed by cyclization with a hydrazine derivative. For example, a copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has been used to synthesize 2-trifluoromethylquinolines, showcasing the utility of enamines in constructing trifluoromethylated heterocycles. chemrxiv.org

Direct Trifluoromethylation and Fluorination Approaches

Direct C-H functionalization represents an atom-economical and efficient strategy for the synthesis of fluorinated and trifluoromethylated heterocycles, avoiding the need for pre-functionalized starting materials.

Direct C-H trifluoromethylation of pyridines has been achieved through various methods, often involving radical or nucleophilic pathways. acs.orgresearchgate.netchemistryviews.orgacs.org For instance, an N-methylpyridine quaternary ammonium (B1175870) activation strategy allows for the regioselective direct C-H trifluoromethylation of pyridine (B92270) using trifluoroacetic acid in the presence of silver carbonate. researchgate.netchemistryviews.org Another approach involves the hydrosilylation of the pyridine ring to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation. acs.orgacs.orgresearchgate.net While these methods have been primarily demonstrated on pyridines and quinolines, they offer potential pathways for the direct trifluoromethylation of the pyridazine ring, although the regioselectivity on the pyridazine system would need to be established.

Similarly, direct C-H fluorination of pyridines and diazines has been successfully carried out using photosensitized methods or transition metal catalysis. nih.govbeilstein-journals.org These reactions often proceed under mild conditions and can offer complementary selectivity to other fluorination methods. nih.govbeilstein-journals.org The application of these direct C-H functionalization techniques to 6-(trifluoromethyl)pyridazine could provide a more streamlined synthesis of the target molecule, provided that issues of regioselectivity can be effectively controlled.

Introduction of Trifluoromethyl Groups via Active Species

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of many biologically active molecules. For pyridazine systems, this is often achieved through the reaction of a suitable precursor with a trifluoromethylating agent. These agents can be broadly categorized as radical, nucleophilic, or electrophilic sources of the CF3 group.

One common strategy involves the use of trifluoromethyl-containing building blocks to construct the pyridazine ring. jst.go.jp However, the direct introduction of a CF3 group onto a pre-formed pyridazine ring is also a widely used and versatile approach. jst.go.jp This can be accomplished using active trifluoromethyl species, such as trifluoromethyl copper (CF3Cu), which can participate in substitution reactions with halopyridazines, like bromo- or iodopyridazines. jst.go.jp

Another approach involves the use of radical trifluoromethylating agents. While these reactions can be effective, they may sometimes suffer from a lack of regioselectivity. chemistryviews.org For pyridines, methods have been developed for selective trifluoromethylation at the 2- and 4-positions using nucleophilic trifluoromethylating agents. chemistryviews.org Achieving 3-position selectivity has been more challenging but has been accomplished through strategies like hydrosilylation to activate the substrate, followed by reaction with a nucleophilic CF3 source such as Togni's reagent. chemistryviews.org

Recent advancements have also explored the generation of transient species like trifluoromethylhydrazine for the synthesis of N-trifluoromethyl pyrazoles, which highlights the ongoing development of novel trifluoromethylating strategies that could potentially be adapted for pyridazine synthesis. acs.org

Table 1: Examples of Reagents for Trifluoromethylation

| Reagent Type | Example Reagent | Precursor Functional Group |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Carbonyl, Imine |

| Nucleophilic | Togni's Reagent I | Activated Alkenes, Alkynes |

| Radical | Togni's Reagent II | Arenes, Heteroarenes |

| Radical | Umemoto's Reagent | Arenes, Heteroarenes |

| Organometallic | CF3Cu | Aryl/Heteroaryl Halides |

Regioselective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds. For pyridazines, regioselective C-H functionalization presents a significant challenge due to the presence of two nitrogen atoms, which can coordinate to the metal catalyst and influence reactivity and selectivity. nih.gov

Palladium-catalyzed C-H arylation has been successfully applied to pyridazine-based fused 1,2,4-triazoles, demonstrating that functionalization can be directed to specific positions. nih.gov In some cases, chelation control can lead to preferential activation of certain C-H bonds, but strategies have also been developed to override this preference and achieve arylation at other sites. nih.gov

For the pyridazine scaffold itself, selective metalation using reagents like TMPMgCl·LiCl followed by Negishi cross-coupling reactions has proven effective for the tri- and tetra-functionalization of the ring. uni-muenchen.de This approach utilizes thio-substituted pyridazine building blocks to control the regioselectivity of the functionalization. uni-muenchen.de The ability to selectively functionalize different positions of the pyridazine ring is crucial for the synthesis of complex derivatives.

While direct C-H trifluoromethylation of pyridines has been developed with high regioselectivity, chemistryviews.org the application of such methods to pyridazines, and specifically to achieve the substitution pattern of this compound, would require careful optimization of reaction conditions and directing group strategies.

Table 2: Examples of C-H Functionalization Reactions on Pyridazine and Related Heterocycles

| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |

| C-H Arylation | Palladium(II) | 8-position of azolopyridazines | nih.gov |

| Metalation/Cross-Coupling | TMPMgCl·LiCl / Pd-catalyst | Various positions on pyridazine | uni-muenchen.de |

| Direct Olefination | Pd(OAc)2 / AgOAc | C4 of tryptophan | nih.gov |

Vapor-Phase and Liquid-Phase Fluorination Methods

The introduction of a fluorine atom onto a heterocyclic ring can be achieved through various fluorination methods, which can be broadly classified into vapor-phase and liquid-phase techniques.

Vapor-phase fluorination is often employed for the synthesis of fluorinated pyridines and can be adapted for pyridazines. nih.gov This method typically involves the reaction of a chlorinated precursor with a fluorinating agent like hydrogen fluoride at high temperatures, often in the presence of a catalyst. nih.gov A notable example is the simultaneous vapor-phase chlorination/fluorination of picoline to produce chloro(trifluoromethyl)pyridines. nih.gov This process highlights the potential for concurrent introduction of different halogens, although controlling the regioselectivity can be challenging.

Liquid-phase fluorination offers a more versatile and often milder approach. nih.gov Direct fluorination using elemental fluorine (F2) diluted in an inert gas is a powerful method, though it requires specialized equipment and careful control due to the high reactivity of fluorine. beilstein-journals.orgnih.gov This technique has been successfully used for the synthesis of 4-fluoropyrazole derivatives in a continuous flow system, where a diketone is first fluorinated and then cyclized with hydrazine. beilstein-journals.orgnih.gov Such a strategy could be envisioned for the synthesis of fluorinated pyridazines from appropriate precursors.

Another common liquid-phase method is nucleophilic aromatic substitution (SNAr) on a suitably activated pyridazine precursor. For example, a chloro- or nitro-substituted pyridazine can be treated with a fluoride source, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent at elevated temperatures. The success of this reaction depends on the electronic nature of the pyridazine ring and the leaving group ability. The synthesis of various fluorinated pyridazines has been reviewed, covering methods like fluorination of halopyridazines and cyclocondensation of fluoromaleic anhydrides with hydrazine. sioc-journal.cn

Table 3: Comparison of Fluorination Methods

| Method | Phase | Reagents | Conditions | Advantages | Disadvantages |

| Halex Reaction | Liquid | KF, CsF | High Temperature, Polar Aprotic Solvent | Readily available precursors | Requires activated substrate |

| Direct Fluorination | Liquid/Gas | F2/N2 | Low Temperature, Specialized Equipment | High efficiency | High reactivity, requires careful control |

| Vapor-Phase Fluorination | Gas | HF | High Temperature, Catalyst | Suitable for large-scale production | Harsh conditions, potential for side products |

Chemical Reactivity and Transformation Studies of 3 Fluoro 6 Trifluoromethyl Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent feature of 3-Fluoro-6-(trifluoromethyl)pyridazine's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This effect is significantly amplified by the strong inductive-withdrawing power of the trifluoromethyl (CF₃) group and the fluorine atom. Consequently, the carbon atom at the 3-position is highly electrophilic and readily attacked by nucleophiles.

The fluorine atom serves as an excellent leaving group in SNAr reactions, a characteristic feature of electron-poor fluoroarenes and fluoroheteroarenes. The reaction proceeds through a Meisenheimer-type intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyridazine ring and the CF₃ group. This pathway allows for the facile displacement of the fluoride (B91410) ion by a wide range of nucleophiles under relatively mild conditions. sigmaaldrich.com This type of reaction is common for introducing new functional groups onto pyridine (B92270) and diazine rings. acs.orgscripps.edu

The general mechanism involves the attack of a nucleophile on the carbon bearing the fluorine atom, disrupting the ring's aromaticity to form an anionic intermediate, followed by the elimination of the fluoride ion to restore aromaticity and yield the substituted product. acs.org

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions This table is illustrative, based on the known reactivity of similar 3-halopyridazines.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group at C-3 | Product Class |

|---|---|---|---|

| N-Nucleophile | Ammonia (NH₃) | -NH₂ | 3-Amino-6-(trifluoromethyl)pyridazine |

| N-Nucleophile | Piperidine | -N(C₅H₁₀) | 3-(Piperidin-1-yl)-6-(trifluoromethyl)pyridazine |

| O-Nucleophile | Sodium Methoxide (NaOMe) | -OCH₃ | 3-Methoxy-6-(trifluoromethyl)pyridazine |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | -SPh | 3-(Phenylthio)-6-(trifluoromethyl)pyridazine |

Cross-Coupling Reaction Pathways

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, though their application to this compound requires careful consideration of the C-F bond's reactivity.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. evitachem.comrlavie.com However, the carbon-fluorine bond is generally the least reactive among carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) and is typically inert under standard palladium-catalyzed conditions. nih.gov Therefore, direct cross-coupling at the C-3 position of this compound is challenging.

Instead, these powerful transformations are typically performed on the corresponding 3-chloro- or 3-bromo-6-(trifluoromethyl)pyridazine (B176094) analogues. acs.orgacs.org These halo-derivatives serve as effective substrates, allowing for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups at the C-3 position, demonstrating the synthetic accessibility of functionalized 6-(trifluoromethyl)pyridazine scaffolds.

Table 2: Illustrative Palladium-Catalyzed Reactions on Analogous Halopyridazines Based on established methods for heteroaryl halides. scripps.educhemrxiv.org

| Reaction Name | Substrate (Analogue) | Coupling Partner | Typical Product |

|---|---|---|---|

| Suzuki Coupling | 3-Chloro-6-(trifluoromethyl)pyridazine (B1416223) | Arylboronic acid | 3-Aryl-6-(trifluoromethyl)pyridazine |

| Sonogashira Coupling | 3-Bromo-6-(trifluoromethyl)pyridazine | Terminal alkyne | 3-Alkynyl-6-(trifluoromethyl)pyridazine |

| Buchwald-Hartwig Amination | 3-Chloro-6-(trifluoromethyl)pyridazine | Amine | 3-Amino-6-(trifluoromethyl)pyridazine |

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed coupling reactions have emerged as a valuable alternative to palladium-based systems, often due to lower cost and complementary reactivity. wikipedia.org Nickel catalysts are particularly effective for constructing C(sp²)-C(sp³) linkages and can be more adept at activating traditionally less reactive C-Cl bonds. wikipedia.org While direct C-F bond activation remains a significant challenge, specialized nickel-ligand systems are continually being developed to push the boundaries of cross-coupling reactivity.

Research into nickel-catalyzed processes suggests that aryl chlorides can undergo homocoupling or cross-coupling with various partners. acs.org For the 6-(trifluoromethyl)pyridazine system, nickel catalysis would most practically be applied to the 3-chloro derivative to achieve C-C bond formation. The development of nickel precatalysts with enhanced stability and activity continues to expand the scope of these transformations. wikipedia.org

Electrophilic and Radical Reaction Investigations

The electron-deficient character of the this compound ring makes it highly resistant to classical electrophilic aromatic substitution reactions. The ring's low electron density deactivates it towards attack by electrophiles.

However, functionalization through radical pathways is a more viable strategy. The introduction of trifluoromethyl groups onto heterocyclic systems can sometimes be achieved via radical mechanisms. nih.gov For instance, light-promoted reactions using sulfinate salts can generate CF₃ radicals capable of reacting with N-heteroarenes. nih.gov While the target molecule already possesses a CF₃ group, similar radical reactions could potentially occur at the C-H positions of the ring, although regioselectivity could be an issue.

A more advanced strategy to functionalize electron-poor pyridine rings involves temporary nucleophilic activation. For example, hydrosilylation of the pyridine ring can form an N-silyl enamine intermediate. libretexts.org This intermediate is more electron-rich and can react with electrophiles, such as a trifluoromethylating agent, at positions that are normally unreactive, like C-3. libretexts.org Subsequent oxidation restores the aromatic ring, achieving a net electrophilic substitution. libretexts.org

Oxidation and Reduction Chemistry

The chemical reactivity of this compound includes transformations involving oxidation and reduction, primarily centered on the pyridazine ring itself.

Oxidation : The nitrogen atoms in the pyridazine ring, similar to those in pyridine, are susceptible to oxidation. masterorganicchemistry.com Reaction with oxidizing agents, such as peracids (e.g., m-CPBA), can lead to the formation of the corresponding pyridazine N-oxide. masterorganicchemistry.com N-oxidation can alter the electronic properties of the ring, potentially modifying its reactivity in subsequent reactions. evitachem.com For instance, forming the N-oxide can activate the ring for different substitution patterns. masterorganicchemistry.com

Reduction : The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source, can reduce the aromatic ring to yield dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. masterorganicchemistry.com In contrast, common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used for reducing carbonyl groups and are generally not strong enough to reduce electron-deficient aromatic rings like pyridazine under standard conditions. The trifluoromethyl group is highly stable and generally remains unaffected by these reduction methods.

Reactions with Nucleophilic Reagents

Expanding on the SNAr chemistry discussed in section 3.1, the reaction of this compound with a diverse array of nucleophilic reagents is its most synthetically useful transformation. The high electrophilicity of the C-3 position allows for efficient substitution by various classes of nucleophiles.

This reactivity is crucial for building molecular complexity and is widely exploited in medicinal chemistry to generate libraries of compounds for biological screening. The reaction tolerates a broad range of functionalities on the incoming nucleophile.

Table 3: Scope of Nucleophiles in SNAr with 3-Halo-6-(trifluoromethyl)pyridazine Analogues

| Nucleophile Class | Specific Example | Reaction Conditions | Product Type |

|---|---|---|---|

| Primary Aliphatic Amines | Methylamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-(Methylamino)-6-(trifluoromethyl)pyridazine |

| Secondary Aliphatic Amines | 1-Methylpiperazine | Base, Solvent, Heat | 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine |

| Anilines | Aniline | Base, Solvent, Heat | 3-(Phenylamino)-6-(trifluoromethyl)pyridazine |

| Alkoxides | Sodium ethoxide | Alcohol solvent | 3-Ethoxy-6-(trifluoromethyl)pyridazine |

| Phenoxides | Sodium phenoxide | Base, Solvent (e.g., DMF) | 3-Phenoxy-6-(trifluoromethyl)pyridazine |

| Thiolates | Sodium thiomethoxide | Solvent (e.g., THF, DMF) | 3-(Methylthio)-6-(trifluoromethyl)pyridazine |

Derivatization Strategies for Advanced Research Applications of 3 Fluoro 6 Trifluoromethyl Pyridazine

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization involves chemically modifying an analyte before its introduction into a chromatographic system, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). libretexts.orgactascientific.com The primary goals are to improve the analyte's chromatographic behavior and enhance its detectability. chromtech.comacademicjournals.org For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. chromtech.com For HPLC, it is used to introduce a chromophore or fluorophore for UV or fluorescence detection, respectively, especially for compounds that lack these features. actascientific.comacademicjournals.org

While specific pre-column derivatization methods for 3-Fluoro-6-(trifluoromethyl)pyridazine are not documented, strategies employed for other nitrogen heterocycles can be considered. The reactivity of the pyridazine (B1198779) ring itself is key. The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the carbon atoms of the pyridazine ring susceptible to nucleophilic attack. nih.govacs.org This intrinsic reactivity could be exploited. For instance, a potential derivatization strategy could involve a nucleophilic aromatic substitution (SNAr) reaction to displace the fluorine atom with a reagent that contains a suitable functional group for detection or improved chromatographic retention. nih.govrsc.org

Common pre-column derivatization reagents for HPLC that could be adapted for functionalized analogues of the target compound are listed below.

| Derivatizing Reagent | Target Functional Group | Detection Method | Reference |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV | actascientific.com |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | libretexts.orgactascientific.com |

| Dansyl Chloride | Primary and Secondary Amines, Phenols | Fluorescence | actascientific.com |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence | mdpi.com |

Fluorescent and Chromophoric Tagging Methodologies

Fluorescent and chromophoric tagging are specialized forms of derivatization designed to attach a light-absorbing (chromophore) or light-emitting (fluorophore) moiety to a target analyte. This process significantly enhances the sensitivity and selectivity of detection in techniques like HPLC with UV-Vis or fluorescence detectors. nih.gov Fluorogenic reagents are particularly advantageous as they are typically non-fluorescent themselves and become fluorescent only after reacting with the analyte, reducing background noise. nih.gov

For a molecule like this compound, direct tagging is challenging as it lacks common functional groups like primary amines or hydroxyls that readily react with standard tagging agents. libretexts.org Therefore, a successful tagging strategy would likely involve a two-step process: first, a synthetic modification to introduce a reactive handle (e.g., an amino or hydroxyl group) onto the pyridazine ring, and second, the reaction of this new functional group with a tagging reagent.

Common reagents used for this purpose include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.org

Dansyl Chloride: Reacts with primary and secondary amines and phenolic hydroxyl groups to yield fluorescent sulfonamide or sulfonate esters. actascientific.com

3-(2-furoyl)quinoline-2-carboxaldehyde (FQ): A fluorogenic reagent that reacts with primary amines to create intensely fluorescent products. nih.gov

The selection of a tagging methodology would depend on the specific functional group introduced onto the pyridazine core and the desired detection limits.

| Tagging Reagent | Reagent Type | Common Application | Reference |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Fluorogenic | Amino Acid Analysis | libretexts.org |

| Dansyl Chloride | Fluorescent | Amine and Phenol Analysis | actascientific.com |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Fluorogenic | Amino Acid Analysis | mdpi.com |

| Quercetin | Chromogenic | Metal Ion (e.g., Aluminium) Analysis | nih.gov |

Strategies for Modulating Polarity and Solubility in Analytical Techniques

The polarity and solubility of an analyte are critical parameters that influence its behavior in analytical systems, particularly in liquid chromatography and sample preparation. The introduction of fluorine atoms and trifluoromethyl groups, as in this compound, significantly increases the molecule's lipophilicity and alters its polarity compared to non-fluorinated analogues. chim.it This inherent high lipophilicity can be advantageous for retention in reversed-phase HPLC.

However, in some cases, it may be necessary to further modulate polarity to optimize separation or improve solubility in a specific mobile phase. Derivatization offers a direct route to achieve this. chim.it

Increasing Polarity: To decrease retention in reversed-phase LC, a polar functional group (e.g., a carboxylic acid or a primary amine) could be introduced. This would also increase the analyte's solubility in aqueous or highly polar mobile phases.

Decreasing Polarity: To increase retention, derivatization can be used to mask any polar functional groups that might have been added to the molecule for other purposes (such as for fluorescent tagging). Acylation or silylation of amine or hydroxyl groups, for instance, replaces polar active hydrogens with less polar groups, making the molecule more hydrophobic. libretexts.org

The strategic incorporation of fluorine can systematically tune properties like polarity, basicity, and metabolic stability, which is a key consideration in medicinal chemistry and drug discovery. chim.itnih.gov

Application of Fluorinated Derivatizing Reagents

The use of fluorinated derivatizing reagents is a powerful strategy, particularly for GC analysis with electron capture detection (ECD), which is highly sensitive to electronegative atoms like halogens. chromtech.com These reagents can also enhance performance in mass spectrometry (MS) due to the characteristic mass defects and fragmentation patterns of fluorinated compounds. rsc.org

Fluorinated acylating agents, such as anhydrides and acyl imidazoles, react with alcohols, phenols, and amines to produce stable, volatile derivatives. chromtech.comgcms.cz The high fluorine content in these derivatives leads to a strong response from ECD detectors. rsc.org

Common fluorinated derivatizing reagents include:

Trifluoroacetic Anhydride (TFAA): A highly reactive reagent for acylating polar functional groups.

Pentafluoropropionyl (PFP) and Heptafluorobutyryl (HFB) reagents: These are available as anhydrides (e.g., PFPA, HFBA) or as imidazole (B134444) derivatives (e.g., PFP-I, HFBI). rsc.orggreyhoundchrom.com They create derivatives with excellent thermal stability and high ECD sensitivity. rsc.org For example, heptafluorobutyryl imidazole was successfully used to derivatize biomarkers for nitrogen mustards, enhancing sensitivity and providing good thermal stability for GC analysis. rsc.org

Pentafluorobenzyl Bromide (PFB-Br): Used to introduce the pentafluorobenzyl group onto carboxylic acids, alcohols, and thiols, leading to enhanced detectability. libretexts.org

These reagents would be ideal for derivatizing a modified version of this compound that has been functionalized with a reactive group like a hydroxyl or amino moiety.

| Fluorinated Derivatizing Reagent | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Acylation of alcohols, amines, phenols for GC | libretexts.org |

| Pentafluoropropionyl Imidazole | PFP-I | Derivatization of alcohols and carboxylic acids for GC | greyhoundchrom.com |

| Heptafluorobutyryl Imidazole | HFBI | Derivatization for enhanced sensitivity in GC-NCI-MS | rsc.org |

| Pentafluorobenzyl Bromide | PFB-Br | Alkylation of acids, alcohols, thiols for GC-ECD | libretexts.org |

Computational Chemistry and Molecular Modeling of 3 Fluoro 6 Trifluoromethyl Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like 3-Fluoro-6-(trifluoromethyl)pyridazine. These methods allow for the detailed analysis of electronic structure, the prediction of spectroscopic characteristics, and the computation of NMR chemical shifts.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For derivatives of pyridazine (B1198779), DFT calculations are commonly employed to understand the distribution of electrons within the molecule. uomphysics.net Methods such as the B3LYP hybrid functional combined with a suitable basis set like 6-31+G(d,p) can be used to determine key electronic parameters. uomphysics.net

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insight into the molecule's electron-donating and -accepting capabilities. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. For pyridazine derivatives, the introduction of electron-withdrawing groups like fluorine and trifluoromethyl is expected to lower the energies of both HOMO and LUMO, potentially influencing the molecule's interaction with biological targets.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyridazine Derivative

| Parameter | Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | ~4.22 D evitachem.com |

Note: The values in this table are illustrative and based on typical findings for similar pyridazine derivatives. Specific values for this compound would require dedicated calculations.

Vibrational Spectroscopy Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are a powerful tool for this purpose, allowing for the assignment of specific vibrational modes to the functional groups within the molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.

For this compound, characteristic vibrational frequencies would be expected for the C-F, C-N, and C-H stretching and bending modes, as well as the vibrations of the pyridazine ring and the trifluoromethyl group. Comparing the computed spectrum with experimental data can help to confirm the molecular structure and provide a more detailed understanding of its vibrational properties. The potential energy distribution (PED) analysis can be used to precisely assign the calculated vibrational wavenumbers. acs.org

NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational chemistry offers methods to predict NMR chemical shifts, which can aid in the interpretation of experimental spectra. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative.

The prediction of ¹⁹F NMR chemical shifts can be achieved with good accuracy using DFT methods. nih.gov Functionals such as B3LYP with an appropriate basis set have been shown to provide reliable predictions of ¹⁹F chemical shifts. nih.gov The sensitivity of the trifluoromethyl group's chemical shift to its local electronic environment makes it a useful probe for molecular interactions. nih.gov The calculated chemical shifts are typically referenced against a standard, such as CFCl₃, to allow for direct comparison with experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.

Conformational Analysis and Stability Studies

While the pyridazine ring itself is rigid, the molecule as a whole can exhibit different conformations, particularly if it is part of a larger, more flexible structure. Conformational analysis aims to identify the stable arrangements of the atoms in a molecule and their relative energies. Computational methods can be used to perform a systematic search of the conformational space to find the lowest energy conformers. researchgate.net

For this compound, conformational analysis would be particularly relevant when studying its interactions with a biological macromolecule, as the binding affinity can be highly dependent on the ligand's conformation. Stability studies using MD simulations can reveal the dynamic stability of different conformations over time. acs.org

Ligand Binding Interactions

Understanding how a small molecule like this compound binds to a protein target is crucial for drug design and development. Molecular docking and MD simulations are powerful tools for investigating these interactions. acs.orgnih.gov

Molecular docking can predict the preferred binding orientation of the ligand within the active site of a protein. acs.org Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to analyze the detailed interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, over a period of time. acs.orgnih.gov For instance, studies on other pyridazine derivatives have successfully used these techniques to understand their binding to protein kinases like JNK1. acs.orgnih.gov The fluorine and trifluoromethyl groups of this compound would be expected to play a significant role in its binding interactions, potentially forming specific contacts with protein residues.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies on the reaction mechanisms involving this compound are crucial for understanding its synthesis and reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to elucidate the pathways of its formation and subsequent transformations.

One area of investigation is the introduction of the trifluoromethyl group onto the pyridazine ring. Mechanistic studies on the trifluoromethylation of pyridine (B92270) rings suggest that the reaction can proceed through a nucleophilic activation pathway. nih.govelsevierpure.comacs.org For instance, the hydrosilylation of a pyridine derivative can lead to the formation of an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation. nih.govelsevierpure.comacs.org A plausible mechanism for a related reaction involves the activation of a hydrosilane by a borane (B79455) catalyst to form a silyl (B83357) cation equivalent. researchgate.net The pyridine derivative reacts with this activated silane (B1218182) to generate an N-silylenamine, which then reacts with a trifluoromethylating agent. researchgate.net Subsequent isomerization and oxidation yield the trifluoromethylated product. researchgate.net These studies provide a framework for theoretically modeling the synthesis of this compound.

Light-promoted methods for the trifluoromethylation of N-heteroarenes have also been explored, which can proceed via a radical pathway. acs.org The addition of a radical scavenger like TEMPO has been shown to inhibit such reactions, supporting the involvement of radical intermediates. acs.org Computational modeling of these radical pathways can help in optimizing reaction conditions and understanding the regioselectivity of the trifluoromethylation.

The introduction of the fluorine atom is another critical aspect. Methods for the synthesis of 3-fluoropyridines have been developed, for example, through the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation. acs.org Theoretical calculations can be used to study the energetics of the intermediates and transition states in such synthetic routes.

A summary of theoretical approaches to study reaction mechanisms is presented in the table below.

| Theoretical Method | Application | Key Intermediates |

| Density Functional Theory (DFT) | Elucidation of reaction pathways for fluorination and trifluoromethylation. | N-silyl enamine, trifluoromethylated enamine nih.govelsevierpure.com |

| Ab initio methods | Calculation of transition state energies and reaction barriers. | Radical species acs.org |

| Molecular Dynamics (MD) | Simulation of reaction dynamics in solvent. | Not explicitly detailed in provided context |

Prediction of Molecular Interactions and Biological Target Affinity

Molecular modeling plays a pivotal role in predicting how this compound might interact with biological targets, thereby guiding its potential applications in drug discovery. The presence of both a fluorine atom and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of its binding affinity to protein targets.

The trifluoromethyl group is known to enhance the binding affinity of ligands to their protein targets. For example, in the development of Bcr-Abl tyrosine kinase inhibitors, the addition of a trifluoromethyl group at the 3-position of a related scaffold resulted in a significant improvement in potency. wikipedia.org This enhancement is often attributed to favorable hydrophobic interactions between the trifluoromethyl group and the protein's binding pocket. wikipedia.org X-ray crystallography of the kinase inhibitor ponatinib, which contains an imidazo[1,2-b]pyridazine (B131497) core, revealed that its trifluoromethyl group binds to a pocket induced by the inactive conformation of the kinase. wikipedia.org

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting these interactions. Docking studies can predict the preferred binding pose of this compound within the active site of a target protein. Subsequent MD simulations can then be used to assess the stability of the predicted binding mode and to calculate the binding free energy.

The prediction of drug-target affinity (DTA) is a central goal in computational drug discovery. nih.gov Advanced methods often employ machine learning and deep learning models that use features derived from both the small molecule and the protein target. nih.gov For instance, a multi-source feature fusion-based approach for DTA prediction utilizes information from protein-protein interaction and sequence similarity networks to enrich the representation of the target protein. nih.gov

Derivatives of pyridazine have been identified as ligands for various biological targets. For example, 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives have shown high affinity for the alpha2delta subunit of voltage-gated calcium channels. nih.gov Furthermore, 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent agonists of the stimulator of interferon genes (STING) protein, with molecular dynamics simulations suggesting that appropriate spatial dimensions are crucial for their efficacy. nih.gov These findings underscore the potential of the pyridazine scaffold in interacting with important biological targets.

The predicted physicochemical properties of this compound and related compounds are important for these models.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| 3-Fluoro-5-(trifluoromethyl)pyridine | C6H3F4N | 165.09 | 1.8 uni.lu |

| 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine | C7H5F4N | 179.11 | 2.6 uni.lu |

| 6-Fluoro-2,3-bis(trifluoromethyl)pyridine | C7H2F7N | 233.09 | 3.1 uni.lu |

| 3-(Trifluoromethyl)pyridine-2-thiol | C6H4F3NS | 179.16 | Not available |

| 6-(Trifluoromethyl)pyridin-3-amine | C6H5F3N2 | 162.11 | Not available |

Structure Activity Relationship Sar Studies of 3 Fluoro 6 Trifluoromethyl Pyridazine Analogs

Impact of Fluorine and Trifluoromethyl Substituents on Biological Activity

The presence of both a single fluorine atom and a trifluoromethyl (CF3) group on the pyridazine (B1198779) ring profoundly influences the molecule's biological profile. These substituents modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity for biological targets. frontiersin.org The introduction of a trifluoromethyl group to a pyridazine skeleton has been shown to increase antimicrobial activity. researchgate.netnih.gov This enhancement is often attributed to the group's strong electron-withdrawing nature and its ability to increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. frontiersin.orgnih.gov

The high electronegativity of fluorine and the trifluoromethyl group significantly impacts the electronic distribution within the pyridazine ring, which in turn affects biological activity. Fluorine, as the most electronegative element, creates a strong dipole moment in the C-F bond, which can lead to productive dipole-dipole or charge-dipole interactions with a biological target. researchgate.netfrontiersin.org The trifluoromethyl group is an even stronger electron-withdrawing group than a single fluorine atom, which can further enhance these electronic effects. nih.gov

Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is complex and context-dependent. nih.gov While fluorinating an aromatic system often increases its lipophilicity, which can improve membrane permeability, the addition of fluorine to alkyl chains can sometimes decrease it. nih.gov The introduction of a trifluoromethyl group generally enhances lipophilicity, which can lead to better oral bioavailability and penetration of the blood-brain barrier. nih.gov However, the increased polarity from C-F bonds can also have opposing effects. nih.gov Studies on 2-thiofluoroalkyl pyridines have shown that the degree and pattern of fluorination can be used to fine-tune the lipophilicity (logD 7.4) of a molecule. nih.gov

Table 1: Impact of Fluorination on Lipophilicity of Pyridine (B92270) Analogs

| Compound | Substituent | logD 7.4 |

|---|---|---|

| 2-(Methylthio)pyridine | -SCH3 | 1.69 |

| 2-(Difluoromethylthio)pyridine | -SCF2H | 1.95 |

| 2-(Trifluoromethylthio)pyridine | -SCF3 | 2.13 |

Data sourced from studies on 2-thiofluoroalkyl pyridines, illustrating the general effect of fluorination on lipophilicity. nih.gov

The position of the fluorine atom on the pyridazine ring is crucial for its reactivity and its ability to form key binding interactions. Fluorine located at a position alpha to a ring nitrogen, such as the 3-position in 3-fluoro-6-(trifluoromethyl)pyridazine, activates the ring for nucleophilic aromatic substitution (SNAr). nih.govacs.org This increased reactivity is due to the high electronegativity of fluorine, which stabilizes the intermediate formed during the substitution reaction. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine. nih.govacs.org

This enhanced reactivity can be strategically employed in drug development for the late-stage functionalization of complex molecules. nih.gov A fluorine atom can be introduced and subsequently displaced by a variety of nucleophiles (e.g., nitrogen, oxygen, sulfur, or carbon-based) to rapidly generate a library of analogs for SAR studies. nih.govacs.org From a binding perspective, the position of the fluorine atom determines its potential to act as a hydrogen bond acceptor or to engage in other non-covalent interactions within a protein's binding pocket. nih.gov Computational studies have shown that the electron-withdrawing effect of a fluorine substituent can also influence the strength of π-stacking interactions of the aromatic ring. nih.gov Furthermore, the substitution of hydrogen with fluorine can profoundly enhance the rate of reaction in strained heterocycles, an effect that can be rationalized by strain energy release and stabilization of the transition state. researchgate.net

Scaffold Modification and Derivatization Effects on Pharmacological Profiles

Altering the core pyridazine scaffold or attaching different chemical groups (derivatization) can dramatically change the pharmacological profile of the resulting analogs. Such modifications are a key strategy for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in a study aimed at developing anti-Cryptosporidium agents, the researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine head group was found to be remarkably intolerant to substitution. nih.gov Replacing this bicyclic system with other heterocycles, including monocyclic and other bicyclic systems, consistently resulted in less potent compounds. nih.gov This highlights the critical importance of the core scaffold for biological activity in that particular series.

In contrast, other studies demonstrate the benefits of scaffold modification and derivatization. The design of novel 3,6-disubstituted pyridazine derivatives has led to the identification of potent anticancer agents. nih.gov Similarly, the discovery of 3-(fluoro-imidazolyl) pyridazine derivatives as potent STING (stimulator of interferon genes) agonists showcases how appending another heterocyclic ring to the pyridazine core can yield compounds with significant therapeutic potential, in this case for tumor immunotherapy. nih.gov The synthesis of tripeptides incorporating a fluorinated tetrahydropyridazine scaffold is another example of how the core structure can be modified to create novel chemical entities with specific conformational properties. researchgate.net

Table 2: Examples of Scaffold Modification and Derivatization of Pyridazine Analogs

| Base Scaffold | Modification/Derivatization | Resulting Compound Class | Target/Activity |

|---|---|---|---|

| researchgate.netnih.govnih.govTriazolo[4,3-b]pyridazine | Replacement with other heterocycles | Heterocyclic head group analogs | Anti-Cryptosporidium |

| Pyridazine | Substitution at positions 3 and 6 | 3,6-Disubstituted pyridazines | Anticancer |

| Pyridazine | Addition of a fluoro-imidazolyl group | 3-(Fluoro-imidazolyl)pyridazines | STING Agonists |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

While specific QSAR studies on this compound were not found, the methodology has been successfully applied to structurally related heterocyclic compounds. For example, 3D-QSAR studies have been conducted on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov These studies, combined with molecular docking, helped to elucidate the structural requirements for potent antifungal activity, showing that the compounds could fit well within the enzyme's active site and form key hydrogen bond and π-π interactions. nih.gov

Fluorine Scan Methodologies in Lead Optimization

Fluorine scanning is a strategic approach in lead optimization where fluorine atoms are systematically introduced at various positions of a lead compound. This allows for the exploration of the chemical space around the molecule to identify positions where fluorination favorably impacts biological activity, metabolic stability, or other key drug-like properties.

A powerful extension of this concept involves using the installed fluorine as a reactive handle for further diversification. As discussed previously, a fluorine atom on an electron-deficient ring like pyridazine is susceptible to SNAr reactions. nih.govacs.org A "fluorine scan" can therefore be part of a two-step, late-stage functionalization strategy. First, C-H bonds are converted to C-F bonds. Second, the resulting fluoro-analogs are reacted with a panel of nucleophiles to create a diverse library of derivatives. nih.gov This approach allows chemists to rapidly probe the SAR around a specific position on the heterocyclic core. By evaluating the resulting library, researchers can identify substituents that enhance potency, selectivity, or other desired pharmacological properties, thereby accelerating the lead optimization process.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Methylthio)pyridine |

| 2-(Difluoromethylthio)pyridine |

| 2-(Trifluoromethylthio)pyridine |

| 2-Fluoropyridine |

| 2-Chloropyridine |

| Sodium ethoxide |

| 6-chloro-3-(trifluoromethyl)- researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine |

| 3-(Fluoro-imidazolyl)pyridazine |

| N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide |

Research Applications of 3 Fluoro 6 Trifluoromethyl Pyridazine in Medicinal Chemistry Excluding Clinical Translation

Design and Synthesis of Novel Pharmacological Agents

The primary application of 3-Fluoro-6-(trifluoromethyl)pyridazine lies in its role as a versatile scaffold for synthesizing new pharmacological agents. The compound's reactivity is centered on the fluorine atom at the 3-position. This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the adjacent ring nitrogen and the potent trifluoromethyl group at the 6-position. This heightened reactivity allows for the facile and targeted introduction of a wide array of functional groups. Studies have shown that a fluorine atom on a heterocyclic ring is an excellent leaving group for SNAr reactions, often reacting much faster than its chlorine analogue, which enables milder reaction conditions suitable for complex molecule synthesis. nih.gov

The this compound framework serves as a key starting material for generating libraries of compounds aimed at modulating the activity of enzymes and binding to specific cellular receptors. The pyridazine (B1198779) core itself is a recognized pharmacophore, capable of forming crucial hydrogen bonds with biological targets. acs.org For instance, pyridazine and pyridazinone structures have been successfully incorporated into inhibitors of the Trypanosoma cruzi proteasome and c-Jun N-terminal kinase 1 (JNK1), respectively. acs.orgacs.org

The synthesis of such modulators often involves the displacement of the fluoride (B91410) ion from this compound by various nucleophiles (e.g., amines, alcohols, thiols). This reaction allows medicinal chemists to systematically vary the substituents on the pyridazine ring to optimize binding affinity and selectivity for a given enzyme or receptor target. This approach has been used to develop ligands for the α2δ subunit of voltage-gated calcium channels and potent kinase inhibitors. nih.govacs.org

Derivatives synthesized from this compound are designed to interact with specific molecular targets, thereby modulating intracellular signal transduction pathways. The trifluoromethyl (CF3) group plays a critical role in these interactions. It is known to enhance metabolic stability and increase lipophilicity, which can improve cell permeability. Furthermore, the CF3 group can engage in favorable hydrophobic and electrostatic interactions within the binding pockets of target proteins, significantly increasing the potency of the inhibitor. nih.gov

A notable example, although on a related scaffold, is the Bcr-Abl kinase inhibitor Ponatinib, where a trifluoromethyl group occupies a specific hydrophobic pocket induced by the inactive conformation of the kinase, leading to a substantial improvement in inhibitory activity. acs.org The dual hydrogen-bonding capacity of the pyridazine ring's nitrogen atoms can also be crucial for anchoring the molecule to its target protein. acs.org By modifying the scaffold at the 3-position, researchers can fine-tune these interactions to achieve high-affinity binding and specific modulation of signaling pathways implicated in diseases like cancer. acs.org

Development of Chemical Probes for Biological Research

Beyond its use in creating potential therapeutics, this compound is instrumental in the development of chemical probes for basic biological research.

The predictable reactivity of this compound makes it an ideal starting point for synthesizing "tool compounds." These are specialized molecules designed to selectively interact with a particular protein, enabling researchers to probe that protein's biological function. By attaching different chemical moieties—such as fluorescent tags, biotin (B1667282) labels, or photoreactive groups—via SNAr at the 3-position, scientists can create probes for use in protein identification, localization, and functional studies.

In high-throughput screening campaigns, the this compound core can serve as a foundational structure for identifying lead compounds. Its derivatives possess drug-like properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and membrane permeability. nih.gov A simple derivative might emerge as a "hit" in a screen, and the reactive fluoro group provides a straightforward chemical handle for rapid optimization of potency and selectivity, accelerating the progression from a hit to a viable lead compound for a drug discovery program.

Integration into Complex Biologically Active Scaffolds

The this compound unit is frequently used as an intermediate building block for constructing more complex, polycyclic heterocyclic systems with significant biological activity. A prominent example is its application in the synthesis of imidazo[1,2-b]pyridazine-based molecules. nih.gov This scaffold is the core of several potent kinase inhibitors, including the pan-Bcr-Abl inhibitor Ponatinib (AP24534). acs.org The synthesis of such complex structures often begins with a nucleophilic substitution on a halogenated pyridazine, followed by a cyclization reaction to form the fused bicyclic system. The imidazo[1,2-b]pyridazine (B131497) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a variety of important therapeutic targets. nih.gov The use of the highly reactive this compound as a precursor facilitates the efficient construction of these elaborate and pharmacologically important molecules.

Data Tables

Table 1: Properties of Halogenated 6-(Trifluoromethyl)pyridazine Building Blocks

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

|---|---|---|---|---|

| 3-Chloro-6-(trifluoromethyl)pyridazine (B1416223) | 258506-68-2 | C₅H₂ClF₃N₂ | 182.53 | Solid |

Data sourced from vendor information and chemical databases. bldpharm.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ponatinib (AP24534) |

| 3-Chloro-6-(trifluoromethyl)pyridazine |

Pyridine-Fused Heterocycles in Therapeutic Design

The pyridazine moiety of this compound serves as a versatile platform for the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. One of the most prominent examples is the synthesis of imidazo[1,2-b]pyridazines, a class of compounds investigated for various therapeutic applications, including as kinase inhibitors and agents for imaging β-amyloid plaques. nih.govresearchgate.net

The synthesis of imidazo[1,2-b]pyridazines typically proceeds through the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.gov In this context, this compound can be envisioned as a key precursor. The fluorine atom at the 3-position can be displaced by an amino group through nucleophilic aromatic substitution to yield 3-amino-6-(trifluoromethyl)pyridazine. This intermediate can then undergo condensation with various α-bromoketones to construct the desired imidazo[1,2-b]pyridazine core. The presence of the electron-withdrawing trifluoromethyl group at the 6-position can influence the reactivity of the pyridazine ring and the properties of the final fused heterocycle.

A general synthetic route to imidazo[1,2-b]pyridazines starting from a halogenated pyridazine is outlined below:

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 3,6-Dihalopyridazine | Aqueous Ammonia, 130°C | 3-Amino-6-halopyridazine |

| 2 | 3-Amino-6-halopyridazine, α-Bromoketone | Sodium Bicarbonate | Imidazo[1,2-b]pyridazine derivative |

This approach allows for the introduction of a wide range of substituents on the imidazo[1,2-b]pyridazine scaffold, enabling the fine-tuning of its biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability, making this compound a desirable starting material for creating novel therapeutic candidates. google.com

Tetrahydropyridazine Scaffold in Bioactive Molecule Synthesis

The tetrahydropyridazine ring is another important scaffold in medicinal chemistry, found in a variety of bioactive molecules. organic-chemistry.org While direct synthetic routes to tetrahydropyridazines using this compound as a starting material are not extensively documented in publicly available literature, the reactivity of the pyridazine core suggests potential pathways for its use in such syntheses.

One plausible approach involves the partial reduction of the pyridazine ring. The electron-deficient nature of the this compound ring, accentuated by the trifluoromethyl group, makes it susceptible to nucleophilic attack, which can be a gateway to further transformations. nih.gov

Another theoretical approach is the use of this compound in cycloaddition reactions. For instance, aza-Diels-Alder reactions are a powerful tool for the construction of six-membered nitrogen-containing heterocycles. organic-chemistry.org In an inverse electron-demand aza-Diels-Alder reaction, an electron-deficient diene reacts with an electron-rich dienophile. The electron-deficient nature of the pyridazine ring in this compound makes it a suitable candidate to act as the diene component in such reactions, potentially leading to the formation of tetrahydropyridazine-fused systems after subsequent transformations.

| Reaction Type | Diene | Dienophile | Potential Intermediate |

| Inverse electron-demand aza-Diels-Alder | This compound | Electron-rich alkene or alkyne | Bicyclic adduct |

Further research is required to explore these potential synthetic routes and to fully realize the utility of this compound in the construction of novel tetrahydropyridazine-based bioactive molecules. The unique combination of substituents on this pyridazine derivative makes it a promising, albeit currently underutilized, building block in medicinal chemistry.

Research Applications of 3 Fluoro 6 Trifluoromethyl Pyridazine in Agrochemical Science Excluding Commercial Products

Synthesis of Advanced Agrochemical Intermediates

The primary research application of 3-Fluoro-6-(trifluoromethyl)pyridazine in agrochemical science is its use as a starting material or intermediate in the synthesis of more complex molecules with potential pesticidal activity. The presence of the trifluoromethyl group (CF3) is a key feature in many modern agrochemicals, as it can significantly influence factors like metabolic stability and biological activity. nih.govresearchgate.netjst.go.jp

The synthesis of novel derivatives often involves nucleophilic substitution reactions at the fluorine-bearing carbon atom. This allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for biological screening. For instance, the fluorine atom can be displaced by oxygen, nitrogen, or sulfur nucleophiles to create new ether, amine, or thioether derivatives, respectively. These new compounds are then evaluated for their potential as herbicides, fungicides, or insecticides.

The pyridazine (B1198779) core itself is a recognized pharmacophore in agrochemistry, and its combination with fluorine and a trifluoromethyl group offers a unique scaffold for the development of new active ingredients. researchgate.net Research in this area is focused on creating intermediates that can be readily converted into final products with desirable agrochemical properties.

Enhancement of Efficacy and Stability in Crop Protection Agents

The incorporation of the this compound moiety into larger molecules is investigated for its potential to enhance the efficacy and stability of crop protection agents. The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can improve the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov This can lead to longer-lasting pest control in the field.

Furthermore, the fluorine atom can modulate the electronic properties and binding affinities of the molecule to its biological target, potentially increasing its potency. nih.gov Researchers systematically synthesize analogues of existing or experimental pesticides, replacing certain chemical groups with the this compound structure, and then compare the biological activity and stability of the new derivatives.

Interactive Table: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl Group | Potential Agrochemical Advantage |

|---|---|---|

| Metabolic Stability | Increases resistance to enzymatic degradation | Longer persistence of action |

| Lipophilicity | Increases | Enhanced membrane permeability |

| Electronegativity | High | Alters electronic interactions with target sites |

Investigation of Mode of Action in Pest Control Research

While specific modes of action for compounds directly derived from this compound are not extensively detailed in publicly available research, the broader class of trifluoromethylpyridines and pyridazines are known to be part of molecules targeting various biological pathways in pests. For example, some trifluoromethylpyridine derivatives are known to act as inhibitors of mitochondrial respiration or as disruptors of insect nervous systems. jst.go.jp

Research in this area would involve using derivatives of this compound as chemical probes to study these biological processes. By observing the effects of these compounds on isolated enzymes, cells, or whole organisms, scientists can gain insights into the specific molecular targets and pathways affected. This information is crucial for understanding how a potential pesticide works and for designing more effective and selective crop protection solutions. The goal is to identify novel modes of action to combat the growing issue of pest resistance to existing agrochemicals.

Role in Nitrogen Management and Fertilizer Synergist Development

Currently, there is a lack of specific research findings directly linking this compound to applications in nitrogen management or as a fertilizer synergist. Research in this domain typically focuses on compounds that can inhibit nitrification or urease activity, thereby improving the efficiency of nitrogen-based fertilizers. While the electronic properties of the this compound moiety could theoretically be relevant for inhibiting certain enzymatic processes, dedicated studies in this specific context have not been prominently reported in the available scientific literature. Therefore, its role in this particular area of agrochemical science remains speculative and is a potential avenue for future investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-6-(trifluoromethyl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of pyridazine precursors or cycloaddition reactions. For example:

- Halogen Exchange : Substitution of chloro groups with fluorine using agents like KF/18-crown-6 under anhydrous conditions at 120°C .

- Cycloaddition : [3+2] or [3+3] cycloadditions with fluorinated ylides, requiring solvents like DCM or THF and catalysts (e.g., Pd for coupling reactions). Temperature control (60–80°C) and inert atmospheres improve yields .

- Optimization : Solvent polarity (e.g., DMF for polar intermediates), stoichiometric ratios (1:1.2 for fluorinating agents), and purification via column chromatography (silica gel, hexane/EtOAc) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (δ -60 to -80 ppm for CF groups). NMR resolves aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 221.06) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and substituent orientation, critical for SAR studies (e.g., C–F bond angles ~109.5°) .

Q. What biological assays are commonly used to evaluate its activity?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., GPR39) or phosphatases, using ATP/ADP-Glo™ kits .

- Cellular Models : HL-60 leukemia differentiation assays (AhR agonism) with flow cytometry for CD11b markers .

- In Vivo Efficacy : Rodent seizure models (maximal electroshock test) for anti-epileptic screening .

Advanced Research Questions

Q. How does fluorination at the 3-position influence target binding compared to chloro or methyl analogs?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity (-I effect) increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., CRF1R His) .

- Steric Impact : Smaller van der Waals radius (1.47 Å vs. Cl: 1.75 Å) reduces steric hindrance, improving fit in hydrophobic pockets (e.g., AhR ligand-binding domain) .

- Comparative Studies : Replace F with Cl/CH in analogs and measure IC shifts (e.g., 3-Fluoro analog: IC = 12 nM vs. 3-Chloro: 45 nM in HL-60 assays) .

Q. How can contradictions in reported biological activities across studies be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, HL-60 differentiation varies with FBS batch .

- Structural Validation : Confirm compound purity (>95% via HPLC) and regioisomer ratios (e.g., 6-CF vs. 5-CF by NOESY) .

- Meta-Analysis : Pool data from multiple studies (e.g., anti-epileptic activity in 3/5 models) and apply statistical weighting .

Q. What advanced strategies enable regioselective functionalization of the pyridazine ring?

- Methodological Answer :

- Directed ortho-Metalation : Use directing groups (e.g., -OMe at C4) with LDA/TMEDA to install CF at C6 .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(OAc)/SPhos for aryl/heteroaryl coupling at C6 (e.g., 78% yield with 2-thienylboronic acid) .

- Photoredox Catalysis : CF radical addition under blue LED (Ru(bpy)) for C–H trifluoromethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products